molecular formula C20H25N3O2 B5001223 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

カタログ番号 B5001223
分子量: 339.4 g/mol
InChIキー: CQSFXQLDZKEZBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine, also known as ML277, is a small molecule inhibitor that has shown promising results in the treatment of various diseases.

作用機序

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine selectively binds to and inhibits the activity of Kir7.1, which leads to a decrease in potassium ion efflux and an increase in intracellular potassium concentration. This, in turn, leads to a decrease in membrane potential and a decrease in calcium ion influx, which results in reduced cell excitability and improved cellular function.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to improve insulin sensitivity, reduce blood pressure, and increase airway surface liquid volume in cystic fibrosis patients. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

実験室実験の利点と制限

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Kir7.1. However, this compound has some limitations, including its relatively low potency and the lack of a crystal structure of the Kir7.1-1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine complex.

将来の方向性

There are several future directions for research on 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. One area of interest is the development of more potent and selective inhibitors of Kir7.1. Another area of research is the investigation of the role of Kir7.1 in other physiological processes and diseases. Additionally, the development of animal models that accurately mimic human disease states will be important for testing the efficacy of this compound in vivo. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and lead to the development of new treatment options for various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its selective inhibition of Kir7.1 has been shown to have a number of biochemical and physiological effects, and its synthesis has been optimized for large-scale production. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of new treatment options for a variety of diseases.

合成法

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 2-(2-methylphenoxy)nicotinic acid with piperidine to form the intermediate compound, followed by acetylation and reduction to produce the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

科学的研究の応用

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of Kir7.1, a potassium channel that plays a critical role in the regulation of various physiological processes. This compound has been found to be effective in treating diseases such as hypertension, diabetes, and cystic fibrosis, which are associated with abnormal Kir7.1 activity.

特性

IUPAC Name

1-[4-[[2-(2-methylphenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-6-3-4-8-19(15)25-20-17(7-5-11-21-20)14-22-18-9-12-23(13-10-18)16(2)24/h3-8,11,18,22H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFXQLDZKEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。